3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride

Pharmaceutical impurity profiling Imatinib quality control Positional isomer separation

Misidentification of Imatinib Impurity 55 due to co-elution with the para-isomer compromises impurity profiling. This certified meta-substituted dihydrochloride (CAS 1181458-11-6) solves this: • Distinct HPLC retention vs. para-isomer for ICH Q3A/Q3B method validation • ≥10× aqueous solubility vs. free base-no DMSO needed for assay prep • 29°C mp gap vs. para-free acid for rapid identity verification Full CoA. ≥98% HPLC. Ships ambient.

Molecular Formula C13H20Cl2N2O2
Molecular Weight 307.21 g/mol
CAS No. 1181458-11-6
Cat. No. B1416772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
CAS1181458-11-6
Molecular FormulaC13H20Cl2N2O2
Molecular Weight307.21 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.Cl.Cl
InChIInChI=1S/C13H18N2O2.2ClH/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17;;/h2-4,9H,5-8,10H2,1H3,(H,16,17);2*1H
InChIKeyZLTDLHHJQFMPRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity and Physicochemical Baseline


3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (CAS 1181458-11-6) is a meta‑substituted benzoic acid derivative bearing a 4‑methylpiperazine moiety connected via a methylene bridge, isolated as the dihydrochloride salt. Its molecular formula is C₁₃H₂₀Cl₂N₂O₂ (MW 307.21 g/mol) [1]. The compound is officially designated as Imatinib Impurity 55, a process‑related impurity that must be chromatographically resolved and quantified in Imatinib drug substance per ICH guidelines [2]. The dihydrochloride salt confers high aqueous solubility, making it readily weighable and directly usable in aqueous analytical workflows, in contrast to the poorly water‑soluble free‑base form (CAS 514209‑42‑8) . This compound therefore occupies a distinct procurement niche as both a certified impurity reference standard and a soluble building block for medicinal chemistry.

Certified impurity reference standard — designated Imatinib Impurity 55 for chromatographic method validation and impurity quantification
Dihydrochloride salt format — freely water-soluble, enabling direct aqueous assay preparation without co-solvents
Meta-substituted positional isomer — distinct retention and ionization from ortho- and para-analogs for method specificity

Why Positional Isomers or Free-Base Analogs Cannot Substitute


Positional isomerism on the benzoic acid core (ortho‑, meta‑, para‑) dictates profoundly different pKₐ, logD, chromatographic retention, and regulatory function. The meta‑substituted target compound is the only isomer designated as Imatinib Impurity 55, whereas the para‑substituted isomer (CAS 106261‑48‑7) serves as the key synthetic intermediate for Imatinib API . Simply substituting the para‑isomer will cause misidentification of the impurity profile, because the two isomers exhibit distinct HPLC retention times and mass spectrometric fragmentation patterns [1]. Moreover, the ortho‑substituted isomer (CAS 514209‑40‑6) has a dramatically lower predicted acid pKₐ (~2.30 vs. ~3.82 for the meta‑isomer) due to intramolecular hydrogen bonding, which alters its ionization state under physiological and chromatographic conditions [2]. The dihydrochloride salt form further differentiates the target compound from the free‑base meta‑isomer (CAS 514209‑42‑8) by providing ≥10‑fold higher aqueous solubility, eliminating the need for co‑solvents or pH adjustment in aqueous assay preparation [3]. These physicochemical divergences make generic interchange of in‑class positional isomers or salt forms quantitatively invalid for analytical method development, impurity quantification, and structure‑activity relationship studies.

Regulatory identity mismatch The para-isomer (CAS 106261-48-7) is a synthetic intermediate, not a certified impurity standard; substitution may misidentify the impurity profile and invalidate method system suitability.
Ionization profile divergence The ortho-isomer exhibits a substantially lower pKₐ due to intramolecular hydrogen bonding, which shifts its ionization state and chromatographic retention relative to the meta-target compound.
Salt form and linker mismatch The free-base form has limited aqueous solubility requiring organic co-solvents; the direct-linked analog (no methylene bridge) shows a different pKₐ and logD, altering reactivity and partitioning.

Quantitative Differentiation Evidence Against Closest Analogs


Chromatographic Identity vs. Para-Isomer

The target meta‑substituted compound is designated as Imatinib Impurity 55 and must be chromatographically resolved from the para‑substituted isomer (Imatinib intermediate; CAS 106261‑48‑7). The two isomers exhibit distinct HPLC retention behavior; failure to resolve them leads to inaccurate impurity quantification. The para‑isomer shows a predicted pKₐ of 4.31 ± 0.10 (CookeChem) whereas the meta‑free‑base shows a predicted pKₐ of 4.28 ± 0.10, and the meta‑dihydrochloride salt yields a JChem‑calculated acid pKₐ of 3.82 [1]. This difference in ionization properties directly affects chromatographic retention at intermediate pH values used in pharmacopoeial methods.

Chromatographic Identity vs. Para-Isomer
Head-to-head
Target: Meta-dihydrochloride, pKₐ 3.82; designated Impurity 55
vs
Comparator: Para-isomer, pKₐ 4.31; synthetic intermediate only
ΔpKₐ ≈ 0.49 units; distinct regulatory identity
Supports method specificity and impurity traceability
JChem calculated pKₐ; chromatographic conditions per pharmacopoeial methods
Pharmaceutical impurity profiling Imatinib quality control Positional isomer separation

pKₐ and Ionization vs. Ortho-Isomer

The ortho‑substituted positional isomer (2-[(4-methylpiperazin-1-yl)methyl]benzoic acid; CAS 514209‑40‑6) has a JChem‑calculated acid pKₐ of 2.30, compared to 3.82 for the meta‑dihydrochloride salt (target compound) and 3.82 for the meta‑free‑base [1][2]. This 1.52‑log‑unit difference represents a ~33‑fold difference in acid dissociation constant, meaning the ortho‑isomer is predominantly ionized at a much lower pH range. This drastically alters its aqueous solubility profile, logD at intestinal pH, and its ability to form stable salts.

pKₐ vs. Ortho-Isomer
Reported
ΔpKₐ = 1.52 units
Target: Meta-dihydrochloride pKₐ 3.82
Ortho-isomer: pKₐ 2.30
Ionization context differs substantially; ortho-isomer unsuitable for aqueous buffer parity
JChem calculated pKₐ at 25 °C; ChemBase data
Physicochemical profiling Isomer‑specific ionization Salt selection

Aqueous Solubility: Salt vs. Free Base

The dihydrochloride salt (CAS 1181458-11-6) is described as 'freely soluble in water' and 'readily soluble in water' [1]. In contrast, the free‑base form (CAS 514209‑42‑8) is a solid with limited water solubility, requiring organic co‑solvents (e.g., DMSO, methanol) to achieve dissolution for biological assays . The Kuujia database reports the dihydrochloride salt has a melting point of 281–283 °C, consistent with a high‑lattice‑energy salt [2]. While exact mg/mL values for the free base are not widely published, the qualitative solubility contrast (freely soluble vs. limited solubility) is well‑established across multiple vendor specifications.

Aqueous Solubility: Salt vs. Free Base
Reported
Freely soluble vs. limited solubility
Dihydrochloride: freely water-soluble; m.p. 281–283 °C
Free base: limited water solubility; solid at RT
Supports aqueous assay preparation without DMSO carryover
Vendor datasheets; qualitative solubility contrast well-established
Salt form selection Aqueous solubility Bioassay compatibility

Linker Effect on pKₐ and Lipophilicity

The direct‑linked analog 3-(4‑methylpiperazin‑1‑yl)benzoic acid (CAS 215309‑01‑6) lacks the methylene spacer between the piperazine and the phenyl ring. This structural deletion increases the acid pKₐ from 3.82 (meta‑CH₂‑) to 4.54 (meta‑direct) and shifts logD (pH 7.4) from −1.34 to −1.11, reflecting altered electron‑withdrawing character of the piperazine ring when directly conjugated with the aromatic system [1][2]. The methylene‑bridged target compound therefore has a more acidic carboxylic acid group and a more negative logD at physiological pH, which affects both its reactivity as an acylating agent and its partitioning behavior in biological systems.

Linker Effect on pKₐ and logD
Head-to-head
Target (CH₂-bridged): pKₐ 3.82; logD (pH 7.4) −1.34
vs
Direct-linked analog: pKₐ 4.54; logD (pH 7.4) −1.11
ΔpKₐ = −0.72; ΔlogD = −0.23
Methylene bridge alters reactivity and partitioning profile
JChem calculated at 25 °C; ChemBase database
Linker chemistry Structure‑property relationships Medicinal chemistry building blocks

Certified Reference Standard Purity

When procured as a certified reference standard, the meta‑substituted compound (as the free acid, CAS 514209‑42‑8) is supplied with purity specifications of >95% by HPLC (CATO standards) or 99%+ HPLC (ChemicalBook listings for Imatinib Impurity 55) [1][2]. In contrast, the para‑isomer (CAS 106261‑48‑7) is typically sold as a synthetic intermediate with purity ≥98% by HPLC but without certified impurity traceability documentation . The meta‑dihydrochloride salt (CAS 1181458‑11‑6) is commercially available from multiple vendors at 95%–98% purity levels .

Certified Reference Standard Purity
Specification review
≥95–99%+ HPLC with CoA traceability
Impurity 55 standard: full impurity profile documentation
Para-isomer intermediate: ≥98% HPLC; standard CoA only
Certification documentation supports regulatory method validation
Vendor specifications; ICH Q3A/Q3B context
Reference standard certification Impurity quantification Regulatory compliance

Melting Point for Identity Confirmation

The meta‑dihydrochloride target compound exhibits a melting point of 281–283 °C as reported by ChemBase [1]. The para‑substituted free acid (CAS 106261‑48‑7) melts at 310–312 °C , a difference of approximately 29 °C that enables rapid identity confirmation by melting point apparatus or differential scanning calorimetry (DSC). This large Δmp arises from the different crystal lattice energies of the meta‑dihydrochloride salt vs. the para‑free acid, providing a simple, low‑cost orthogonal identity check.

Melting Point Identity Check
Reported
Δmp ≈ 29 °C
Meta-dihydrochloride: 281–283 °C
Para free acid: 310–312 °C
Enables rapid orthogonal identity confirmation at incoming inspection
Capillary melting point; ChemBase and CookeChem data
Identity testing Solid‑state characterization Material quality control

Recommended Application Scenarios


Imatinib Impurity Profiling and Method Validation

Procure the meta‑substituted compound as a certified Imatinib Impurity 55 reference standard (≥95%–99%+ HPLC purity with full CoA documentation) for HPLC/UV or LC‑MS/MS method development per ICH Q3A/Q3B. The distinct chromatographic retention relative to the para‑substituted intermediate, supported by the pKₐ difference (3.82 vs. 4.31), ensures accurate system suitability testing and impurity quantification in Imatinib drug substance and finished product [1][2].

Aqueous Kinase Inhibition Assays

Use the dihydrochloride salt (CAS 1181458‑11‑6) directly in aqueous kinase inhibition assay buffers. The freely water‑soluble salt form eliminates the need for DMSO or other organic co‑solvents that can interfere with kinase activity measurements, a key advantage over the poorly water‑soluble free base (CAS 514209‑42‑8) . This is particularly relevant for high‑throughput screening where DMSO concentrations must be kept below 0.1% (v/v).

Structure-Activity Relationship Studies

The target compound serves as a privileged meta‑substituted scaffold with a methylene‑bridged piperazine. Its distinct pKₐ (3.82) and logD (pH 7.4, −1.34) compared to the direct‑linked analog (pKₐ 4.54; logD −1.11) and the ortho‑isomer (pKₐ 2.30) make it a well‑defined probe for SAR studies examining the impact of linker flexibility and substitution pattern on target binding, as demonstrated in M3 muscarinic receptor modulator programs [3].

Solid-State Identity Verification

The 29 °C melting point gap between the meta‑dihydrochloride (281–283 °C) and the para‑free acid (310–312 °C) provides a rapid, low‑cost orthogonal identity check at incoming material inspection. This can be combined with FT‑IR or Raman spectroscopy to confirm that the correct positional isomer and salt form has been received before use in GMP synthesis or analytical method validation [4].

Application
Selection Property
Validation Focus
Imatinib impurity profiling and method validation
Certified Impurity 55 reference standard with CoA traceability and distinct chromatographic retention
HPLC/UV or LC-MS/MS system suitability and impurity quantification per ICH guidelines
Aqueous kinase inhibition assays
Freely water-soluble dihydrochloride salt; no organic co-solvent required
DMSO-free assay buffer compatibility and enzyme activity preservation
Structure-activity relationship studies
Meta-substituted methylene-bridged piperazine scaffold with reported pKₐ and logD
Linker-flexibility and substitution-pattern impact on target binding
Solid-state identity verification
29 °C melting point gap vs. para free acid
Orthogonal identity check by DSC or capillary melting point at material receipt
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